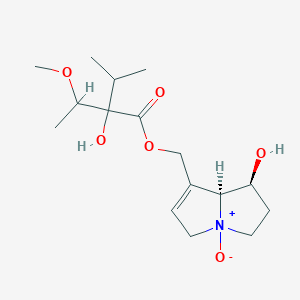

Heliotrine N-oxide

説明

特性

CAS番号 |

6209-65-0 |

|---|---|

分子式 |

C16H27NO6 |

分子量 |

329.39 g/mol |

IUPAC名 |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1 |

InChIキー |

QSTHEUSPIBEICI-MCAMCBDESA-N |

異性体SMILES |

C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |

正規SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

同義語 |

(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |

製品の起源 |

United States |

Foundational & Exploratory

The Natural Occurrence of Heliotrine N-oxide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species. PAs are synthesized by plants as a chemical defense mechanism against herbivores.[1] The presence of heliotrine N-oxide and other PAs in the food chain, often through contamination of grains, honey, and herbal products, is a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.

Natural Occurrence of this compound

This compound is predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[3] The genus Heliotropium (family Boraginaceae) is particularly known for producing high concentrations of heliotrine and its corresponding N-oxide.[4]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly between plant species, different parts of the same plant, and under various environmental conditions. The N-oxide form is often the predominant form of PAs in plants.[5] The following table summarizes quantitative data on the occurrence of this compound in several Heliotropium species.

| Plant Species | Plant Part | This compound Concentration (% of total PAs) | Total PA Concentration (% of dry weight) | Reference |

| Heliotropium europaeum | Flowers | ~40-50% | ~2.5-5.0% | [5][6] |

| Leaves | ~50-60% | ~1.5-3.5% | [5][6] | |

| Stems | ~40-50% | ~1.0-2.5% | [5][6] | |

| Roots | ~60-70% | ~0.5-1.5% | [5][6] | |

| Heliotropium rotundifolium | Flowers | ~5-15% | ~1.0-2.0% | [5][6] |

| Leaves | ~3-10% | ~0.5-1.5% | [5][6] | |

| Stems | ~5-15% | ~0.5-1.0% | [5][6] | |

| Roots | ~5-15% | ~0.5-1.0% | [5][6] | |

| Heliotropium suaveolens | Flowers | ~20-30% | ~2.0-4.0% | [5][6] |

| Leaves | ~15-25% | ~1.5-3.0% | [5][6] | |

| Stems | ~15-25% | ~1.0-2.0% | [5][6] | |

| Roots | ~20-30% | ~1.0-2.0% | [5][6] |

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and sensitive analytical methods. The following section outlines a typical workflow for the extraction and analysis of pyrrolizidine alkaloids, including this compound.

Extraction of Pyrrolizidine Alkaloids from Plant Material

A common method for the extraction of PAs from dried and ground plant material involves the use of an acidic aqueous solution followed by solid-phase extraction (SPE) for cleanup.

Materials:

-

Dried, homogenized plant material

-

Extraction solution: 0.05 M Sulfuric acid in water

-

Neutralization solution: 2.5% Ammonia (B1221849) solution in water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Centrifuge

-

Ultrasonic bath

-

Evaporator

Procedure:

-

Extraction:

-

Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube.

-

Add 20 mL of the extraction solution (0.05 M H₂SO₄).

-

Extract the sample for 15-30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

-

Combine the supernatants.

-

-

Neutralization and Filtration:

-

Neutralize the combined extracts to approximately pH 7 using the ammonia solution.

-

Filter the neutralized extract to remove any particulate matter.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the filtered extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs with methanol. For N-oxides, an ammoniated methanol solution (e.g., 2.5% ammonia in methanol) can improve recovery.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) for analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the sensitive and selective quantification of PAs.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

-

A suitable reversed-phase column (e.g., C18).

-

Tandem mass spectrometer (e.g., triple quadrupole).

Typical LC-MS/MS Parameters:

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, is typically used.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and other target PAs.

The following diagram illustrates the general experimental workflow for the analysis of this compound in plant material.

Biosynthesis of this compound

The biosynthesis of pyrrolizidine alkaloids is a complex process that is not yet fully elucidated. The initial steps of the pathway are relatively well-understood and begin with the formation of the necine base from polyamines.

The regulation of PA biosynthesis is intricate and often induced by external stimuli such as herbivory. Jasmonic acid (JA) and its derivatives are key signaling molecules in the plant's defense response, leading to the upregulation of genes involved in the biosynthesis of various secondary metabolites, including alkaloids. While the specific signaling cascade for this compound is not fully characterized, a general model for jasmonate-induced alkaloid biosynthesis can be proposed.

The following diagram illustrates a simplified, generalized signaling pathway for the induction of alkaloid biosynthesis in response to herbivory.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 6. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Heliotrine N-oxide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family, such as those of the Heliotropium genus. As the N-oxide derivative of heliotrine, it is often the more abundant form in plants. While historically considered less toxic than its tertiary amine counterpart, heliotrine, emerging research has demonstrated that heliotrine N-oxide can be reduced in vivo to the parent alkaloid, thereby posing a significant toxicological risk. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to the study of this compound.

Chemical Structure and Identification

This compound is characterized by a pyrrolizidine core structure with an N-oxide functional group. This structural feature significantly influences its polarity and biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₁₆H₂₇NO₆ |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 6209-65-0 |

| SMILES | C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@HOC |

| InChI Key | QSTHEUSPIBEICI-MCAMCBDESA-N |

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 167 °C | [1] |

| Boiling Point | Data not available | |

| Water Solubility | Data not available (Qualitatively described as more water-soluble than the parent alkaloid) | |

| pKa | Data not available | |

| LogP | -0.5 (Predicted) | |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Solubility | Generally soluble in organic solvents | [2] |

Pharmacological and Toxicological Profile:

This compound is primarily recognized for its toxicological effects, which are intrinsically linked to its metabolic activation.

-

Hepatotoxicity: The primary toxicity associated with this compound is hepatotoxicity. This is mediated by its in vivo reduction to heliotrine, which is then metabolized by cytochrome P450 enzymes in the liver to reactive pyrrolic esters. These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to cellular damage and liver injury.

-

Genotoxicity and Carcinogenicity: this compound is considered genotoxic. The formation of DNA adducts is a key initiating event in its carcinogenic potential, particularly in the development of liver tumors.[3] Studies have shown that this compound, along with other pyrrolizidine alkaloid N-oxides, can produce a common set of dehydropyrrolizidine (DHP)-derived DNA adducts.[4][5][6]

-

Mechanism of Action: The toxicity of this compound is not direct but requires metabolic activation. The N-oxide itself is less reactive; however, its conversion to the parent pyrrolizidine alkaloid, heliotrine, is a critical step. Subsequent metabolism of heliotrine generates reactive pyrrolic esters that are responsible for the observed toxicity.

Signaling Pathways and Experimental Workflows

Metabolic Activation and DNA Adduct Formation

The metabolic pathway leading to the toxicity of this compound involves several key steps, starting with its reduction to heliotrine.

Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

A typical workflow for investigating the hepatotoxicity of this compound in a rodent model is outlined below.

Caption: A generalized workflow for a 28-day repeated dose in vivo hepatotoxicity study.

Experimental Protocols

Synthesis of this compound

Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.

General Procedure (adaptation required):

-

Dissolve heliotrine in a suitable solvent (e.g., methanol (B129727), dichloromethane).

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Extraction of this compound from Heliotropium Species

Materials:

-

Dried and powdered aerial parts of Heliotropium species (e.g., Heliotropium transoxanum)

-

Methanol

-

1% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

2 N Sulfuric acid (H₂SO₄)

-

Zinc dust (for reduction of N-oxides, if total alkaloid content is desired)

-

25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol mixtures)

Procedure:

-

Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction multiple times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Suspend the concentrated extract in 1% HCl.

-

Partition the acidic aqueous solution with chloroform to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.

-

Wash the aqueous phase with ethyl acetate to remove semi-polar impurities.

-

Basify the aqueous phase to pH ~10 with 25% NH₄OH.

-

Extract the alkaloids into chloroform.

-

-

Purification:

-

Concentrate the chloroform extract to obtain the crude alkaloid fraction.

-

Subject the crude fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol to separate the individual alkaloids. This compound, being more polar, will elute with a higher concentration of methanol.

-

Monitor the fractions by TLC and combine the fractions containing pure this compound.

-

Quantification of this compound and its DNA Adducts by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.

Sample Preparation (from liver tissue):

-

Homogenize the liver tissue in a suitable buffer.

-

Perform protein precipitation with a solvent like acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

For DNA adduct analysis, DNA must first be isolated from the tissue, followed by enzymatic hydrolysis to individual nucleosides.

LC-MS/MS Parameters (General):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its DNA adducts need to be determined using authentic standards.

Workflow for DNA Adduct Analysis:

-

Isolate DNA from liver tissue or cells.

-

Enzymatically hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Analyze the resulting deoxynucleoside mixture by LC-MS/MS, monitoring for the specific mass transitions of the DHP-derived DNA adducts.

-

Quantify the adducts using a stable isotope-labeled internal standard.

In Vitro Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic solution of SDS).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound, as a prevalent pyrrolizidine alkaloid, presents a significant area of study for toxicologists, pharmacologists, and drug development professionals. Its complex metabolic activation pathway, leading to genotoxicity and hepatotoxicity, underscores the importance of robust analytical and experimental methodologies. The protocols and data presented in this guide provide a foundational framework for researchers to investigate the chemical and biological properties of this compound, contributing to a better understanding of its risks and potential biological effects. Further research is warranted to fully elucidate its physicochemical properties and to develop more specific and standardized experimental protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Heliotrine, N-oxide | C16H27NO6 | CID 5355258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. unn.edu.ng [unn.edu.ng]

- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Heliotrine N-oxide: A Technical Guide

Executive Summary: Heliotrine (B1673042) N-oxide, a prominent pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, represents a significant toxicological concern due to its potential for causing severe liver damage and cancer. Although often considered a detoxification product of its parent alkaloid, heliotrine, the N-oxide form acts as a "Trojan horse." Its toxicity is not direct but is contingent upon a two-stage metabolic activation process. Following ingestion, Heliotrine N-oxide is first reduced back to its tertiary amine parent, heliotrine, primarily by intestinal microbiota and, to a lesser extent, by hepatic enzymes. Subsequently, the regenerated heliotrine undergoes metabolic activation in the liver, where Cytochrome P450 enzymes oxidize it into highly reactive electrophilic pyrrole (B145914) metabolites. These metabolites, specifically dehydroheliotrine (B13742881), readily form covalent adducts with cellular macromolecules, including DNA and proteins. The formation of DHP-DNA adducts is the key initiating event in its genotoxicity and carcinogenicity, leading to mutations, chromosomal damage, and ultimately, tumor formation. This guide provides an in-depth examination of this bioactivation pathway, presents quantitative toxicological data, details key experimental methodologies for its study, and illustrates the core mechanisms through pathway and workflow diagrams.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1] Human and livestock exposure occurs through the consumption of contaminated herbal remedies, teas, honey, and other food products.[1] The toxicity of PAs is primarily associated with 1,2-unsaturated congeners, which are well-established as potent hepatotoxins, genotoxins, and carcinogens.[2][3]

This compound (CAS No: 6209-65-0; Formula: C₁₆H₂₇NO₆) is the N-oxide derivative of the heliotridine-type PA, heliotrine.[1][4][5] PAs and their corresponding N-oxides often coexist in plants, with the N-oxide form frequently being more abundant.[6] Historically, N-oxidation was considered a detoxification pathway, as the resulting N-oxides are more water-soluble and less acutely toxic than their tertiary PA counterparts.[3] However, extensive research has demonstrated that this conversion is reversible in vivo, establishing PA N-oxides as pro-toxins whose hazard potential is equivalent to the parent PAs.[3][6]

Core Mechanism of Action: A Dual-Stage Bioactivation

The toxicity of this compound is indirect and entirely dependent on its metabolic conversion to reactive pyrrolic species. This occurs via a critical two-stage bioactivation process.

Stage 1: Reductive Deoxygenation to Heliotrine

The first and essential step in the toxification of this compound is its reduction to the parent tertiary alkaloid, heliotrine. This bio-reduction is primarily carried out by anaerobic bacteria residing in the gastrointestinal tract. Studies have shown that intestinal microbiota are highly efficient at this conversion. Additionally, hepatic cytochrome P450 (CYP) enzymes can facilitate this reduction in the liver, a process that is favored under hypoxic (low oxygen) conditions.

Stage 2: Oxidative Dehydrogenation to Dehydroheliotrine (DHP)

Once heliotrine is reformed, it is transported to the liver, the principal site of toxic activation. Here, hepatic CYP enzymes, particularly the CYP3A4 isoform in humans, catalyze the dehydrogenation of the pyrrolizidine core.[7][8] This oxidation reaction transforms heliotrine into a highly unstable and electrophilic pyrrolic ester known as a dehydropyrrolizidine alkaloid (DHPA), specifically (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also referred to as dehydroheliotrine.[3] These reactive metabolites are the ultimate toxic agents responsible for the adverse effects of the parent compound.

Molecular and Cellular Consequences

The high reactivity of dehydroheliotrine drives its covalent binding to cellular nucleophiles, leading to widespread molecular damage, cellular dysfunction, and tissue injury.

Genotoxicity: Formation of DHP-DNA Adducts

The primary mechanism for the carcinogenicity of heliotrine (and its N-oxide precursor) is the formation of DHP-derived DNA adducts.[3] The electrophilic pyrrolic ring system of DHP reacts with the nucleophilic sites on DNA bases, particularly deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). This results in a characteristic set of four major DNA adducts: a pair of epimers of 7-hydroxy-9-(deoxyguanosin-N²-yl)dehydrosupinidine and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N⁶-yl)dehydrosupinidine.[9] The formation of these adducts disrupts DNA replication and transcription, is mutagenic, and can initiate cancer, with the liver being the primary target organ.[3][10][11]

Cytotoxicity: Protein Adduct Formation and Cellular Dysfunction

In addition to reacting with DNA, dehydroheliotrine readily binds to cellular proteins, forming protein adducts. This covalent modification can alter protein structure and function, leading to enzyme inhibition, disruption of the cytoskeleton, and induction of cellular stress pathways. The damage to critical proteins contributes significantly to the cytotoxic and hepatotoxic effects, such as the inhibition of nucleic acid and protein synthesis, leading to cellular hypertrophy and, at higher concentrations, necrosis.[10][11]

Quantitative Toxicological Data

Quantitative analysis is essential for comparing the toxic potential of different PAs and for risk assessment. The data below are derived from in vitro studies designed to measure cytotoxicity, genotoxicity, and metabolic activation.

Table 1: In Vitro Cytotoxicity & Genotoxicity Data for Heliotrine and Related PAs

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

|---|---|---|---|---|---|

| Heliotrine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ (72h) | 2 - 60 | [12] |

| This compound | RAW 264.7 | Anti-inflammatory | IC₅₀ (NO inhibition) | 85.1 | [13] |

| Heliotrine | RAW 264.7 | Anti-inflammatory | IC₅₀ (NO inhibition) | 52.4 | [13] |

| Indicine N-oxide | Various Cancer | Cytotoxicity | IC₅₀ | 46 - 100 | [14] |

| Heliotrine | HepaRG | Genotoxicity (γH2AX) | Lowest Active Conc. | ~10 | [15][16] |

| This compound | HepaRG | Genotoxicity (γH2AX) | Activity | Inactive | [15][16] |

EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. The γH2AX assay measures DNA double-strand breaks, a marker of genotoxicity. Note that the direct inactivity of the N-oxide in this assay highlights the requirement for reductive metabolism, which is absent in this specific cell model.

Table 2: In Vitro Metabolic Activation Data (DHP-DNA Adduct Formation)

| Test Compound (50 µM) | Total DHP-dG Adducts | Total DHP-dA Adducts | Total Adducts |

|---|---|---|---|

| (adducts / 10⁸ nucleotides) | (adducts / 10⁸ nucleotides) | (adducts / 10⁸ nucleotides) | |

| This compound | 1.8 ± 0.5 | 0.4 ± 0.1 | 2.2 ± 0.6 |

| Heliotrine | 10.3 ± 1.1 | 2.3 ± 0.2 | 12.6 ± 1.3 |

Data derived from the metabolism of test compounds by rat liver microsomes in the presence of calf thymus DNA.[9][17] Values are presented as mean ± SD (n=3). This data clearly demonstrates that this compound is metabolized to intermediates that form the same DNA adducts as the parent PA, albeit at a lower level in this specific in vitro system.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on several key in vitro methodologies.

Protocol: In Vitro Metabolism and DNA Adduct Formation Using Liver Microsomes

This protocol is adapted from methodologies used to assess the metabolic activation of PAs and PA N-oxides to DNA-binding species.[17]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final volume of 1.0 mL containing 100 mM sodium phosphate (B84403) buffer (pH 7.4), 5 mM magnesium chloride, 1 mM EDTA, an NADPH-generating system (e.g., 1.0 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and 500 µg of calf thymus DNA.

-

Enzyme Addition: Add 1.0 mg of pooled liver microsomes (e.g., from rat or human) to the mixture.

-

Initiation of Reaction: Add the test compound (e.g., 50 µM this compound dissolved in a suitable solvent like DMSO, final concentration ≤ 0.5%) to initiate the reaction. A vehicle control (solvent only) must be run in parallel.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

-

Reaction Termination & DNA Isolation: Stop the reaction by adding 1.0 mL of phenol. Isolate the DNA using standard phenol/chloroform/isoamyl alcohol extraction followed by ethanol (B145695) precipitation.

-

DNA Purification: Wash the DNA pellet three times with cold 70% ethanol to remove any unbound metabolites. Dry the pellet and resuspend in a suitable buffer.

-

Analysis: Determine the DNA concentration via UV spectrophotometry. The resulting DNA is then enzymatically hydrolyzed to nucleosides for subsequent quantification of DHP-DNA adducts by LC-MS/MS (see Protocol 5.3).

Protocol: Genotoxicity Assessment via the γH2AX Assay in HepaRG Cells

This protocol assesses genotoxicity by detecting DNA double-strand breaks through the phosphorylation of histone H2AX. It is adapted from Louisse et al. (2019).[15][16][18]

-

Cell Culture: Culture metabolically competent HepaRG human liver cells in appropriate media until they reach the desired confluence for experimentation.

-

Cell Exposure: Seed cells in a 96-well plate. Expose the cells for 24-72 hours to a range of concentrations of the test compound (e.g., this compound). Include a solvent control (e.g., 0.5% DMSO) and a known genotoxin as a positive control (e.g., Aflatoxin B1).

-

Immunostaining: After exposure, fix the cells, permeabilize them, and perform immunofluorescent staining. This involves blocking non-specific sites, incubating with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI or RedDot2) is also used to quantify cell number.

-

Imaging and Quantification: Scan the plate using a high-content imaging system (e.g., Odyssey Infrared Imaging System).

-

Data Analysis: Quantify the fluorescence intensity of the γH2AX signal and normalize it to the nuclear counterstain signal to correct for cell number. An increase in the γH2AX/DNA fluorescence ratio indicates a positive genotoxic response.

Protocol: Quantification of DHP-DNA Adducts by LC-MS/MS

This protocol outlines the analytical procedure for measuring specific DHP-DNA adducts from samples generated in Protocol 5.1.[19][20]

-

Enzymatic Hydrolysis: To 20-50 µg of DNA isolated from the in vitro reaction, add a buffer (e.g., sodium succinate/CaCl₂) and internal standards (e.g., stable isotope-labeled versions of the adducts).

-

Digestion: Perform a sequential enzymatic digestion. First, incubate with micrococcal nuclease and phosphodiesterase II overnight at 37°C. Then, add alkaline phosphatase and incubate for an additional 2-4 hours at 37°C to completely hydrolyze the DNA into individual deoxynucleosides.

-

Sample Cleanup: Purify the resulting hydrolysate using solid-phase extraction (SPE) with a suitable cartridge (e.g., Strata-X) to remove enzymes and other interfering components. Elute the analytes into a clean collection tube.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Detection and Quantification: Use a reverse-phase C18 column for chromatographic separation. Perform mass spectrometric detection in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each DHP-dG and DHP-dA adduct and their corresponding internal standards. Quantify the adduct levels by comparing the peak area ratios of the native adducts to their stable isotope-labeled internal standards.

Conclusion

The mechanism of action of this compound is a paradigm of pro-toxin bioactivation. Its toxicity is entirely dependent on a sequential, two-stage metabolic process: an initial reduction to its parent PA, heliotrine, followed by hepatic oxidation to a reactive pyrrolic electrophile, dehydroheliotrine. This ultimate carcinogen exerts its genotoxic effects through the formation of characteristic DHP-DNA adducts, initiating the process of carcinogenesis. For toxicological risk assessment, this compound must be considered as hazardous as heliotrine itself. Understanding this complex activation pathway is critical for researchers, scientists, and drug development professionals in evaluating the safety of herbal products and in the broader study of xenobiotic metabolism and toxicity.

References

- 1. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Heliotrine, N-oxide | C16H27NO6 | CID 5355258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Heliotrine, a Pyrrolizidine Alkaloid, on Human Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of heliotrine, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of DNA Adducts Resulting from Acrolein Exposure and Lipid Peroxidation in Oral Cells of Cigarette Smokers from Three Racial/Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitation of DNA Adducts in Target and Nontarget Organs of Aristolochic Acid I-Exposed Rats: Correlating DNA Adduct Levels with Organotropic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Heliotrine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] As with other PAs, the toxicity of heliotrine N-oxide is a significant concern due to its potential for hepatotoxicity, genotoxicity, and carcinogenicity following metabolic activation.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Executive Summary

This compound itself is considered a pro-toxin with relatively low direct toxicity.[3] Its toxic effects are primarily manifested after in vivo reduction to its parent PA, heliotrine. This conversion is carried out by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6.[4][5] Subsequently, heliotrine is metabolically activated by other hepatic CYP isoforms (mainly CYP3A and CYP2B subfamilies) to form highly reactive pyrrolic derivatives, known as dehydro-PAs (DHP).[6][7] These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of tumorigenic processes.[7][8]

Data Presentation

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited, with much of the research dating back several decades. An early study by Bull et al. (1958) investigated the acute toxic effects of heliotrine and its N-oxide in rats, suggesting a lower acute toxicity for the N-oxide compared to the parent alkaloid.[9] More recent studies have focused on the parent compound, heliotrine, with a reported oral LD50 of 510 mg/kg in male Wistar rats.[10]

Table 1: Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| Heliotrine | Rat (Wistar, male) | Oral | 510 mg/kg | [10] |

| This compound | Rat | Not specified | Data not readily available in recent literature; older studies suggest lower toxicity than heliotrine. | [9] |

In Vitro Cytotoxicity

The cytotoxic potential of this compound and its parent compound, heliotrine, has been evaluated in various cell lines. Generally, the N-oxide exhibits lower cytotoxicity than the free base in vitro.

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | RAW 264.7 | NO production inhibition | IC50 | 85.1 µM | [11] |

| Heliotrine | HepG2-CYP3A4 | Resazurin reduction | Cell Viability | >75% at 500 µM | [6] |

| Heliotrine | Primary Human Hepatocytes | Resazurin reduction | Cell Viability | >75% at 500 µM | [6] |

In Vitro Genotoxicity

The genotoxicity of pyrrolizidine alkaloids is a major toxicological concern. While direct genotoxicity data for this compound is sparse, the genotoxic potential of its metabolically active form, heliotrine, has been quantified using benchmark dose (BMD) modeling in metabolically competent human liver cell lines. A lower BMDL (Lower Confidence Limit of the Benchmark Dose) value indicates higher genotoxic potency.

Table 3: In Vitro Genotoxicity Data for Heliotrine

| Assay | Cell Line | Endpoint | BMDL (µM) | Reference |

| Alkaline Comet Assay | HepG2-CYP3A4 | DNA Strand Breaks | 6.2 | [6] |

| γH2AX Assay | HepG2-CYP3A4 | DNA Double-Strand Breaks | 10 | [6] |

| γH2AX Assay | Primary Human Hepatocytes | DNA Double-Strand Breaks | ~4 | [6] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells to the test compound at various concentrations for a defined period.

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length and tail intensity using specialized software.

Genotoxicity Assessment: γH2AX Immunofluorescence Assay

This assay quantifies the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Cell Culture and Treatment: Plate cells and treat them with the test compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

-

Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intensity of the γH2AX signal within the nuclei to determine the level of DNA double-strand breaks.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is a multi-step process involving metabolic activation and subsequent interaction with cellular components, leading to various downstream effects.

Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of this compound.

Caption: Metabolic activation of this compound.

Cellular Response to DNA Damage

The formation of DHP-DNA adducts triggers a cellular response aimed at repairing the damage. If the damage is too extensive, it can lead to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The acute toxic effects of heliotrine and lasiocarpine, and their N-oxides, on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioinfo Publications - Peer Reviewed Academic Journals [bioinfopublication.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Heliotrine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine (B1673042) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species, presents a significant toxicological concern. While often considered a detoxification product of its parent alkaloid, heliotrine, compelling evidence demonstrates its role as a pro-genotoxin and carcinogen. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity of Heliotrine N-oxide, detailing its metabolic activation, mechanisms of DNA damage, and available quantitative data. The information is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide. Contamination of food, herbal remedies, and animal feed with PAs is a global health issue.[1] this compound is the N-oxide derivative of heliotrine, a retronecine-type PA. While N-oxidation is generally a detoxification pathway for many xenobiotics, for PAs, the N-oxides can be readily reduced back to the parent tertiary amine in vivo, particularly by the gut microbiota and liver enzymes.[2][3] This conversion is a critical step in the toxification process, as the parent PA is a substrate for metabolic activation to highly reactive pyrrolic esters that can form covalent bonds with cellular macromolecules, including DNA.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is not direct but is contingent upon its metabolic transformation. The primary mechanism involves a two-step process:

-

Reduction to Heliotrine: Following ingestion, this compound is reduced to its parent alkaloid, heliotrine. This reduction is primarily carried out by the intestinal microflora and to a lesser extent by hepatic enzymes.[2]

-

Metabolic Activation of Heliotrine: Heliotrine is then metabolized by cytochrome P450 (CYP) enzymes in the liver to form dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles. These intermediates can spontaneously decompose to form a common reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1][4]

This metabolic pathway is depicted in the following diagram:

The resulting DHP is a highly reactive electrophile that readily binds to cellular nucleophiles, most notably DNA, to form a characteristic set of DHP-derived DNA adducts.[4] These adducts are considered the primary initiating event in the genotoxicity and carcinogenicity of heliotrine and, by extension, this compound.

Genotoxicity Data

While specific quantitative data for this compound in standard genotoxicity assays are limited in publicly available literature, the formation of DNA adducts provides strong evidence of its genotoxic potential.

DNA Adduct Formation

Studies have demonstrated that the metabolism of heliotrine, the parent compound of this compound, in the presence of calf thymus DNA leads to the formation of DHP-derived DNA adducts.[4] A key study quantified the levels of these adducts formed from the metabolism of several PAs and PA N-oxides by rat liver microsomes.[4] While this study provides specific data for heliotrine, it also establishes that this compound is capable of producing the same set of DNA adducts.[5]

| Compound | Total DHP-dG Adducts (adducts/10⁸ nucleotides) | Total DHP-dA Adducts (adducts/10⁸ nucleotides) |

| Heliotrine | 2.8 ± 0.4 | 0.5 ± 0.1 |

| Riddelliine | 11.2 ± 1.5 | 2.1 ± 0.3 |

| Retrorsine | 10.9 ± 1.2 | 2.0 ± 0.2 |

| Monocrotaline | 5.6 ± 0.8 | 1.1 ± 0.2 |

| Riddelliine N-oxide | 3.5 ± 0.5 | 0.7 ± 0.1 |

| Retrorsine N-oxide | 4.1 ± 0.6 | 0.8 ± 0.1 |

Data adapted from a study on the metabolism of various PAs by rat liver microsomes in the presence of calf thymus DNA.[4]

The data indicate that heliotrine is a potent inducer of DNA adducts, and it is established that this compound also leads to the formation of these same genotoxic lesions.[5]

Other Genotoxicity Assays

Carcinogenicity Data

Direct long-term carcinogenicity bioassays specifically on this compound are not extensively reported in the public domain. However, the carcinogenicity of its parent compound, heliotrine, is established. Heliotrine is known to induce tumors in experimental animals, primarily in the liver.[1] Given that this compound is converted to heliotrine in vivo, it is considered to possess a carcinogenic risk comparable to its parent alkaloid. The International Agency for Research on Cancer (IARC) has classified plants containing PAs as Group 2B, "possibly carcinogenic to humans."

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the assessment of DNA adduct formation and standard genotoxicity assays.

In Vitro DNA Adduct Formation Assay

This protocol outlines the general procedure for assessing the formation of DHP-derived DNA adducts from the metabolic activation of a PA or PA N-oxide.

Procedure:

-

Incubation: The test compound (this compound or heliotrine) is incubated at 37°C with liver microsomes (e.g., from rats), an NADPH-generating system (to support CYP450 activity), and calf thymus DNA in a suitable buffer.

-

DNA Isolation: Following incubation, the DNA is isolated from the mixture. This typically involves enzymatic digestion of proteins, followed by phenol-chloroform extraction and ethanol precipitation to purify the DNA.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection and quantification of the DHP-derived DNA adducts.

Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Procedure:

-

Preparation: A series of concentrations of the test substance are prepared. A metabolic activation system (S9 fraction from rat liver) is also prepared.

-

Exposure: The tester strain of Salmonella typhimurium (e.g., TA98, TA100) is exposed to the test substance in the presence and absence of the S9 mix. This is typically done by mixing the bacteria, test substance, and S9 mix (or buffer) in molten top agar.

-

Plating and Incubation: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation can grow and form colonies. The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

References

Metabolism of Heliotrine N-oxide in Liver Microsomes: A Technical Guide

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide, a secondary metabolite produced by various plant species, notably those in the Boraginaceae family.[1][2] Pyrrolizidine alkaloids and their N-oxides are significant as food and feed contaminants, with well-documented hepatotoxic, genotoxic, and carcinogenic properties.[3][4] Historically, N-oxidation was considered a detoxification pathway, yielding more water-soluble compounds for excretion.[4][5] However, substantial evidence demonstrates that PA N-oxides, including heliotrine N-oxide, can be metabolically reduced back to their toxic parent alkaloids within the body.[5][6][7]

This reduction, occurring in both the gut microbiota and the liver, replenishes the pool of the toxic tertiary amine (e.g., heliotrine).[6][8] The parent PA is then susceptible to metabolic activation by hepatic enzymes, primarily cytochrome P450s (CYPs), to form highly reactive pyrrolic esters known as dehydropyrrolizidine alkaloids (DHPAs).[3][9] These electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, initiating cellular damage and toxicity.[4][10]

This technical guide provides an in-depth overview of the metabolic pathways of this compound in liver microsomes, detailed experimental protocols for its in vitro assessment, and a summary of the available quantitative data. It is intended as a resource for researchers, toxicologists, and drug development professionals investigating the bioactivation and risks associated with pyrrolizidine alkaloids.

Core Metabolic Pathways

The metabolism of this compound in the liver is a two-stage process involving an initial reduction followed by oxidative bioactivation.

-

Reductive Deoxygenation: The primary and critical step is the reduction of this compound back to its parent alkaloid, heliotrine. This reaction is catalyzed by hepatic cytochrome P450 enzymes and is favored under hypoxic (low oxygen) conditions.[4][6] Studies on other PA N-oxides have specifically implicated CYP1A2 and CYP2D6 as the major enzymes mediating this reduction.[6][8][11]

-

Oxidative Bioactivation: The newly formed heliotrine undergoes CYP-mediated oxidation to generate reactive DHPAs.[3] This bioactivation step is inhibited under hypoxic conditions and requires an oxidative environment.[4] The resulting DHPAs are responsible for forming adducts that lead to hepatotoxicity.[4]

Caption: Metabolic activation of this compound in liver microsomes.

Experimental Protocols

Preparation of Liver Microsomes

A standard method for isolating the microsomal fraction from liver tissue involves differential centrifugation.[5][12]

-

Homogenization: Mince fresh or frozen liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

-

Initial Centrifugation: Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C. This pellets cellular debris, nuclei, and mitochondria.

-

Supernatant Collection: Carefully collect the supernatant, which is the S9 fraction.

-

Ultracentrifugation: Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a wash buffer (e.g., 1.15% KCl) and repeat the ultracentrifugation step to remove residual cytosolic components.

-

Final Preparation: Discard the final supernatant and resuspend the washed microsomal pellet in a storage buffer (e.g., 100 mM phosphate buffer, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford assay) and store at -80°C until use.[13]

In Vitro Microsomal Incubation Assay

This protocol is designed to measure the metabolic conversion of this compound. To specifically assess the reductive pathway, incubations should be performed under anaerobic or hypoxic conditions.[4][11]

Caption: Standard workflow for an in vitro microsomal stability assay.

Table 1: General Protocol for this compound Microsomal Incubation

| Parameter | Recommended Condition | Notes |

|---|---|---|

| Test System | Pooled Human or Animal Liver Microsomes | Ensure quality control of microsomal activity.[14] |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Standard physiological pH for hepatic enzymes.[15] |

| Microsome Conc. | 0.2 - 0.5 mg/mL | Lower concentrations minimize protein binding.[16] |

| Substrate Conc. | 1 - 10 µM this compound | Concentration should be optimized for initial rate conditions.[15][16] |

| Cofactor | NADPH Regenerating System or 1 mM NADPH | A regenerating system (e.g., G6P, G6PDH) provides a sustained supply of NADPH.[15] |

| Incubation Temp. | 37°C with gentle agitation | [13] |

| Atmosphere | Anaerobic/Hypoxic (for reduction) | Purge tubes with nitrogen or argon gas before sealing.[4] |

| Time Points | 0, 5, 15, 30, 45, 60 minutes | To determine the rate of metabolism.[14] |

| Reaction Stop | 2-5 volumes of ice-cold acetonitrile or ethyl acetate (B1210297) | The solvent should contain an internal standard for analytical quantification.[13][15] |

| Controls | 1. No NADPH 2. Heat-inactivated microsomes 3. Zero-time point | Essential for confirming enzyme- and cofactor-dependent metabolism.[13] |

Identification of Involved CYP Isoforms

To identify the specific CYP enzymes responsible for this compound reduction, two primary methods are used:

-

Recombinant CYPs: Incubate the substrate with individual, commercially available recombinant human CYP isoforms (e.g., Supersomes) to directly measure the metabolic activity of each enzyme.[16]

-

Chemical Inhibition: Perform the incubation assay with pooled liver microsomes in the presence and absence of known selective CYP inhibitors. A significant decrease in metabolite formation points to the involvement of the inhibited isoform.[16]

Table 2: Selective Inhibitors for Key CYP450 Isoforms

| CYP Isoform | Selective Inhibitor | Typical Concentration (µM) | Reference |

|---|---|---|---|

| CYP1A2 | Furafylline | 1 - 10 | [16] |

| CYP2D6 | Quinidine | 0.5 - 10 | [16] |

| CYP3A4/5 | Troleandomycin (B1681591) (TAO) | 0.5 - 10 | [16] |

| CYP2C8 | Quercetin | 1 - 10 | [16] |

| CYP2C19 | Sulphaphenazole | 5 - 100 | [16] |

| CYP2E1 | Clomethiazole | 1 - 10 |[16] |

Analytical Methodology

The quantification of this compound and its metabolite, heliotrine, is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[17] This method offers high sensitivity and specificity.[18]

-

Sample Preparation: Following incubation and termination, samples are vortexed and centrifuged to pellet the precipitated microsomal proteins. The supernatant is then transferred for analysis.[15]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.[19] The mobile phase often consists of a gradient of water and acetonitrile containing a modifier like ammonium (B1175870) acetate or formic acid to improve ionization.[19][20]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, heliotrine, and the internal standard are monitored for accurate quantification.

Quantitative Data and Interpretation

While specific kinetic constants (Km, Vmax) for the microsomal reduction of this compound are not widely published, studies on related PAs provide valuable context for interpretation.

-

Substrate Dependence: The rates of both N-oxide reduction and subsequent parent PA oxidation are substrate-dependent.[4] Studies comparing different PAs show that monoesters like heliotrine and intermedine (B191556) are metabolized more slowly by human liver microsomes compared to diester PAs like lasiocarpine (B1674526) and senecionine.[21]

-

Enzyme Contribution: The reduction of PA N-oxides is primarily mediated by specific CYP isoforms. For riddelliine N-oxide, a structurally related compound, CYP1A2 and CYP2D6 were shown to have the highest reductive activities in human recombinant systems.[11] In contrast, the subsequent oxidation to DHPAs is often mediated by the CYP3A family.[4] This is supported by findings that the CYP3A inhibitor troleandomycin inhibits DHP formation from PA N-oxides by over 70% but does not affect the N-oxide reduction step.[4]

Table 3: Summary of Key Enzymes in PA and PA N-oxide Metabolism

| Metabolic Step | Enzyme Family | Key Isoforms Implicated | Role | Reference |

|---|---|---|---|---|

| PA N-oxide Reduction | Cytochrome P450 | CYP1A2, CYP2D6 | Reduction of N-oxide to parent PA. | [6][8][11] |

| PA Bioactivation | Cytochrome P450 | CYP3A Family | Oxidation of parent PA to reactive DHPAs. | [4] |

| PA N-oxidation | Flavin-containing Monooxygenases (FMOs), CYPs | - | Detoxification of parent PA to N-oxide. |[5][22] |

Conclusion

The metabolism of this compound in liver microsomes is a complex process of critical toxicological importance. The traditional view of N-oxidation as a purely detoxification step is insufficient, as hepatic CYPs can efficiently reduce the N-oxide back to the carcinogenic parent alkaloid, heliotrine.[4] This reductive bioactivation is a key initiating event in the toxicity cascade. A thorough understanding of this pathway, the enzymes involved (notably CYP1A2 and CYP2D6), and the conditions that favor it (hypoxia) is essential for accurately assessing the human health risks posed by exposure to these common natural toxins.[6][23] The experimental and analytical protocols outlined in this guide provide a framework for researchers to further investigate these metabolic pathways and their implications for drug development and food safety.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. shimadzu.com [shimadzu.com]

- 19. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on <i>Heliotropium dasycarpum</i> Ledeb. - Arabian Journal of Chemistry [arabjchem.org]

- 21. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 23. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Heliotrine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Pharmacokinetics: Heliotrine (B1673042) N-oxide vs. Heliotrine

Direct pharmacokinetic data for heliotrine N-oxide is limited. However, a comparative analysis with its parent compound, heliotrine, can provide valuable insights. PA N-oxides are generally more water-soluble and less readily absorbed from the gastrointestinal tract than their corresponding parent PAs.[1][2] Consequently, upon oral administration, this compound is expected to exhibit a lower maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and a lower overall bioavailability compared to heliotrine.

The toxicity of PA N-oxides is largely attributed to their in vivo reduction to the parent PA, a process mediated by gut microbiota and hepatic enzymes.[3][4] Therefore, the pharmacokinetic profile of heliotrine observed after administration of this compound would be a result of the rate and extent of this conversion. For monoester PAs like heliotrine, their N-oxides are predicted to be approximately two-fold less potent.[3][5]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for heliotrine in male Sprague-Dawley rats, which serves as a crucial baseline for estimating the profile of its N-oxide.

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) | Reference |

| Cmax (ng/mL) | - | 320 ± 26 | [1][6][7] |

| Tmax (h) | - | 0.75 ± 0.00 | [1][6][7] |

| AUC0-t (ng/mL·h) | 170 ± 5 | 396 ± 18 | [1][6][7] |

| Clearance (CL) (L/h/kg) | 5.86 ± 0.17 | - | [6] |

| Volume of Distribution (Vd) (L/kg) | 2.90 ± 0.14 | - | [6] |

| Absolute Oral Bioavailability (%) | - | 23.3 | [1][6][7] |

Metabolic Pathways

The metabolism of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves its reduction to heliotrine. This conversion can occur in the gastrointestinal tract by microbial reductases and in the liver. Once formed, heliotrine undergoes metabolic activation by cytochrome P450 enzymes to produce reactive pyrrolic esters, which are responsible for its hepatotoxicity.[3][5]

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of a pyrrolizidine (B1209537) alkaloid N-oxide in a rodent model, based on protocols described in the literature for similar compounds.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Acclimatization for at least one week prior to the experiment is recommended.

-

Dosing:

-

Oral (PO) Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose sodium) and administered by oral gavage. A typical dose for a pilot study might range from 10-50 mg/kg.

-

Intravenous (IV) Administration: For determination of absolute bioavailability, a separate cohort of animals is administered this compound dissolved in sterile saline via the tail vein. A lower dose, for example, 1-5 mg/kg, is typically used for IV administration.

-

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolite, heliotrine, in plasma samples.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, heliotrine, and the internal standard.

-

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption difference between hepatotoxic pyrrolizidine alkaloids and their N-oxides - Mechanism and its potential toxic impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorption, distribution, and metabolism of pyrrolizidine alkaloids in tea plants: Insights from hydroponic exposure and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Heliotrine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) and a major metabolite of its parent compound, heliotrine.[1] PAs are a large group of natural toxins produced by numerous plant species, and their presence in the food chain and herbal remedies poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] While the N-oxide form is generally considered a detoxification product of the parent alkaloid, it can be metabolically reactivated in vivo to the toxic tertiary pyrrolizidine alkaloid, thereby retaining its toxic potential.[4][5] This guide provides an in-depth technical overview of the biological activities of Heliotrine N-oxide, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms and signaling pathways.

Cytotoxicity

The cytotoxic effects of this compound and its parent compound, heliotrine, have been evaluated in various cell lines. While specific IC50 values for this compound are not extensively reported in the literature, data for the parent compound and structurally similar PAs provide valuable insights into its potential cytotoxicity. The cytotoxicity of PAs is largely dependent on their metabolic activation to reactive pyrroles.

Table 1: Quantitative Cytotoxicity Data for Heliotrine and Related Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Reference |

| Heliotrine | HepG2-CYP3A4 | Resazurin Reduction | 72 | Between 2 and 60 | [6] |

| Indicine N-oxide | Various Cancer Cell Lines | Not Specified | Not Specified | 46 - 100 | [7] |

Genotoxicity

This compound, following metabolic reactivation to heliotrine, exhibits significant genotoxic effects. The primary mechanism of its genotoxicity involves the formation of DNA adducts by its reactive pyrrolic metabolites, leading to DNA damage, mutations, and chromosomal aberrations.

Table 2: Quantitative Genotoxicity Data for Heliotrine and Related Pyrrolizidine Alkaloids

| Compound | Cell Model | Assay | Endpoint | Result | Reference |

| Heliotrine | HepG2-CYP3A4 | γH2AX | DNA Double-Strand Breaks | >2-fold increase at 10 µM | [6] |

| Heliotrine | Metabolically Competent Cells | BMD Modeling | Genotoxic Potency (BMDL) | 0.01 - 8.5 µM | [6] |

Molecular Mechanisms and Signaling Pathways

The biological activities of this compound are orchestrated through a complex interplay of metabolic activation and subsequent perturbation of cellular signaling pathways. The primary events are metabolic activation, induction of DNA damage and oxidative stress, leading to the activation of DNA damage response, cell cycle arrest, and apoptosis.

Metabolic Activation and Formation of Reactive Metabolites

This compound itself is relatively inert. However, it can be reduced back to its parent tertiary amine, heliotrine, by gut microbiota and hepatic enzymes.[3] Heliotrine is then metabolized by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters (dehydroheliotrine).[5] These electrophilic metabolites can readily react with cellular macromolecules, including DNA and proteins, initiating cellular damage.

Caption: Metabolic activation of this compound.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by the reactive metabolites of heliotrine triggers the DNA Damage Response (DDR) pathway. This is a sophisticated signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key proteins in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX (leading to γH2AX formation).[8][9]

Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, induce apoptosis.[10][11]

Caption: DNA Damage Response pathway activated by this compound metabolites.

Oxidative Stress and Apoptosis Signaling

Pyrrolizidine alkaloids are known to induce oxidative stress by generating reactive oxygen species (ROS).[12] Elevated ROS levels can damage cellular components and activate stress-responsive signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] The interplay between DNA damage, oxidative stress, and the DDR ultimately determines the cell's fate.

If the cellular damage is irreparable, the apoptotic cascade is initiated. This involves the activation of a series of cysteine proteases called caspases.[14][15] The release of cytochrome c from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[16]

Caption: Oxidative Stress and Apoptosis signaling induced by this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for DNA Damage

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide and dihydrolipoic acid modulate the activity of caspase 3 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Caspase-activation and induction of inducible nitric oxide-synthase during TNF alpha-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Heliotrine N-oxide and its Impact on Human Liver Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary